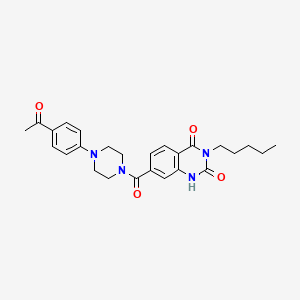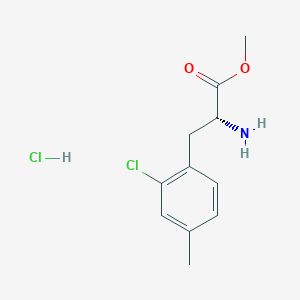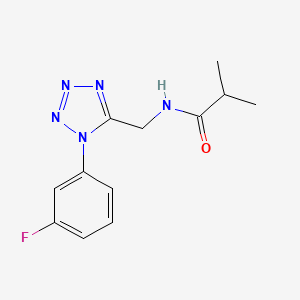![molecular formula C17H12N2OS2 B2868721 3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide CAS No. 2380069-00-9](/img/structure/B2868721.png)
3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyanoacetamides, such as “3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Optoelectronic Applications
Thiophene-based compounds have been used in the design and synthesis of organic optoelectronic materials. These materials have applications in device fabrication of organic light-emitting diodes, superconductors, organic lasers, organic field-effect transistors, and clean energy-producing organic solar cells .
Organic Semiconductor-Based Devices
The unique optoelectronic properties of thiophene-based compounds make them promising for the fabrication and assembly of organic semiconductor-based devices, such as organic solar cells, organic field-effect transistors, photorefractive devices, sensors, and organic light-emitting diodes .
Lithium-Ion Batteries
Thiophene-containing conjugated microporous polymers have been used as anode materials in lithium-ion batteries. The all-thiophene-based polymer of poly(3,3’-bithiophene) with crosslinked structure and a high surface area exhibits excellent rate capability and outstanding cycling stability .
Carbon Nanotube Synthesis
Sulfur-based volatile species, such as thiophene, are one of the most abundant promotors for carbon nanotube synthesis .
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Biologically Active Compounds
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants to form a variety of heterocyclic compounds. The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists .
Antibacterial Activities
Some thiophene-based compounds have exhibited excellent antibacterial activities against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Certain thiophene-based compounds have shown mild to moderate growth inhibitory activity against tumor cell lines .
Mecanismo De Acción
Direcciones Futuras
The future directions for “3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide” could involve further structure optimization and in-depth studies as a possible 5-LOX inhibitor . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
3-cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c18-8-12-2-1-3-13(6-12)17(20)19-9-16-7-15(11-22-16)14-4-5-21-10-14/h1-7,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOGPAWPFHOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Tert-butyl)phenoxy]nicotinamide](/img/structure/B2868638.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)
![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)
![2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2868647.png)


![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)


![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)
